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Compound of Interest

Compound Name: Lanopepden

Cat. No.: B608455 Get Quote

GSK1322322 is a novel, first-in-class antibiotic that inhibits bacterial peptide deformylase

(PDF), an essential enzyme for bacterial protein maturation.[1][2] This technical guide provides

a comprehensive overview of the discovery, mechanism of action, and clinical development

history of GSK1322322, with a focus on quantitative data and experimental methodologies for

researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action
GSK1322322 belongs to the hydrazinopyrimidine class of PDF inhibitors, identified through a

combination of structure-based drug design and iterative medicinal chemistry.[2] Its novel

mechanism of action offers a significant advantage as it shows no cross-resistance with

existing classes of antibiotics.[1][2]

Peptide deformylase is a crucial bacterial metalloprotease responsible for removing the N-

formyl group from all newly synthesized polypeptides.[3][4] The inhibition of this enzyme

disrupts protein maturation, leading to bacterial cell death.[1] This unique target makes PDF

inhibitors like GSK1322322 a promising therapeutic option against drug-resistant pathogens.[5]

[6]
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Figure 1: Mechanism of Action of GSK1322322

In Vitro Antibacterial Activity
GSK1322322 has demonstrated potent in vitro activity against a broad range of Gram-positive

and Gram-negative bacteria, including multidrug-resistant strains.
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Table 1: In Vitro Activity of GSK1322322 Against Key
Pathogens

Organism
Number of
Isolates

MIC range
(μg/mL)

MIC₅₀
(μg/mL)

MIC₉₀
(μg/mL)

Reference

Staphylococc

us aureus
940 ≤0.06 - >32 1 4 [3]

Methicillin-

resistant S.

aureus

- - - 4 [7]

Streptococcu

s

pneumoniae

947 ≤0.06 - 4 1 2 [3][7]

Penicillin-

resistant S.

pneumoniae

- - - 1 [7]

Streptococcu

s pyogenes
617 ≤0.06 - 1 0.25 0.5 [3][7]

Haemophilus

influenzae
2,370 ≤0.06 - >32 2 4 [3][7]

Moraxella

catarrhalis
115 ≤0.06 - 2 0.5 1 [3][7]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as per the guidelines of

the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Broth Microdilution MIC Assay Workflow

Time-kill studies revealed that GSK1322322 exhibits bactericidal activity against S.

pneumoniae, H. influenzae, S. pyogenes, and S. aureus, with a ≥3-log₁₀ decrease in CFU/ml at
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4x MIC within 24 hours for the majority of strains tested.[7][8]

Preclinical and Phase I Clinical Development
GSK1322322 demonstrated efficacy in murine models of infection, including skin and soft

structure infections.[1] These promising preclinical results, coupled with a favorable safety

profile, supported its advancement into human trials.[2]

Phase I studies in healthy volunteers were randomized, double-blind, placebo-controlled,

single-dose, and multiple-dose escalation trials.[2][9]

Table 2: Summary of Single-Dose Pharmacokinetics of
GSK1322322 (Powder-in-Bottle Formulation)

Dose (mg)
Cmax
(ng/mL)

Tmax (h)
AUC₀₋∞
(ng·h/mL)

t₁/₂ (h) Reference

100 440 1.0 2,130 5.6 [2]

250 1,420 1.0 7,620 6.2 [2]

500 3,190 1.0 19,200 6.8 [2]

1000 8,630 1.0 53,700 7.9 [2]

1500 13,800 1.0 88,400 8.1 [2]

2000 11,800 1.0 84,900 8.8 [2]

3000 14,000 1.0 111,000 9.3 [2]

4000 15,200 1.0 129,000 9.0 [2]

Data are presented as geometric means. Tmax is presented as the median.

GSK1322322 was generally well-tolerated in Phase I studies, with the most common adverse

events being mild to moderate in intensity.[10] The pharmacokinetic profile was favorable, with

rapid absorption and sufficient systemic exposure to predict clinical efficacy.[2]

Phase IIa Clinical Trial in ABSSSIs
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A multicenter, randomized, phase IIa study was conducted to evaluate the safety, tolerability,

and efficacy of GSK1322322 in patients with acute bacterial skin and skin structure infections

(ABSSSIs), with linezolid as a comparator.[10][11]

Patient Screening

Randomization

GSK1322322
1500 mg b.i.d.

Linezolid
600 mg b.i.d.

10 Days

Safety and Tolerability
Efficacy:

≥20% decrease in lesion area
at 48 and 72h

Clinical Success Rate
(ITT and PP populations)
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Figure 3: Phase IIa ABSSSI Clinical Trial Design

Table 3: Key Outcomes of the Phase IIa ABSSSI Trial
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Outcome
GSK1322322 (1500
mg b.i.d.)

Linezolid (600 mg
b.i.d.)

Reference

Safety

Any Adverse Event 86% 74% [10][11]

Drug-Related Adverse

Events

Most were mild-to-

moderate (nausea,

vomiting, diarrhea,

headache)

- [10][11]

Withdrawals due to

Adverse Events
9% 0% [10]

Efficacy

≥20% Decrease in

Lesion Area at 48h
73% (36/49) 92% (24/26) [10][11]

≥20% Decrease in

Lesion Area at 72h
96% (44/46) 100% (25/25) [10][11]

Clinical Success Rate

(Intent-to-Treat)
67% 89% [10][11]

Clinical Success Rate

(Per-Protocol)
91% 100% [10][11]

While GSK1322322 demonstrated clinical activity, the higher incidence of adverse events and

lower clinical success rates compared to linezolid at the 1500 mg twice-daily dose suggested a

need for dose optimization in future studies.[10][11]

Development Status
GSK1322322 was being developed for both intravenous and oral treatment of ABSSSIs and

community-acquired pneumonia.[3][8] However, the development of GSK1322322 was

discontinued by GlaxoSmithKline.

Conclusion
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GSK1322322 represented a significant advancement in the search for novel antibiotics with its

unique mechanism of action targeting peptide deformylase. Its potent in vitro activity against a

wide range of pathogens, including resistant strains, highlighted its potential as a valuable

therapeutic agent. While the clinical development of GSK1322322 was halted, the extensive

research and clinical data gathered provide valuable insights for the future development of PDF

inhibitors and other novel classes of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608455#gsk1322322-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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